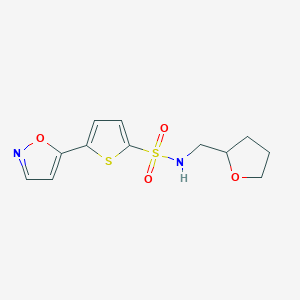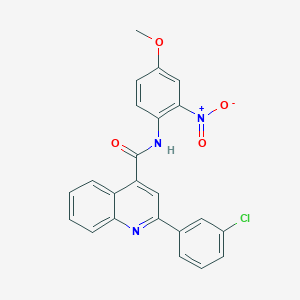![molecular formula C15H20ClNO2S B5974749 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)
4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine, also known as CPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. CPTP is a morpholine derivative that belongs to the class of propanoyl compounds.
Mécanisme D'action
The exact mechanism of action of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates inflammation and lipid metabolism.
Biochemical and Physiological Effects:
4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators. In addition, 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has been shown to increase the expression of PPARγ, which plays a key role in the regulation of inflammation and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine also has the potential to be used as a drug delivery system due to its ability to cross the blood-brain barrier and target specific tissues. However, one of the limitations of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research on 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine. One potential avenue of research is the development of new drugs based on the structure of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine for the treatment of various inflammatory and pain-related disorders. Another potential direction is the investigation of the mechanism of action of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine, which could lead to the discovery of new targets for the treatment of inflammation and pain. Additionally, further research is needed to explore the potential use of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine as a drug delivery system for the targeted delivery of drugs to specific tissues.
Méthodes De Synthèse
The synthesis of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine involves the reaction of 4-chlorobenzenethiol with 2,6-dimethylmorpholine-4-carboxylic acid in the presence of thionyl chloride. The reaction produces 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine as a yellow crystalline solid with a high yield. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has been extensively studied for its potential applications in pharmaceutical research. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier and target specific tissues.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-10-8-17(9-11(2)19-10)15(18)12(3)20-14-6-4-13(16)5-7-14/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBGCBSTARFAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)sulfanyl-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5974667.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974670.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974672.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5974688.png)


![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5974698.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974705.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5974707.png)
![2-{1-cyclohexyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5974724.png)

![3-[(acetyloxy)methyl]-7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B5974735.png)
![3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5974743.png)